
1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate is a chemical compound with the molecular formula C19H34O5. It contains a total of 57 bonds, including 23 non-hydrogen bonds, 3 multiple bonds, 17 rotatable bonds, 3 double bonds, 2 ester groups (aliphatic), and 1 hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate involves multiple steps, typically starting with the preparation of the dodec-3-enedioate backbone. The hydroxylation of the hexyl group and the methylation of the dodec-3-enedioate are key steps in the synthesis. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted esters. The specific products depend on the reagents and conditions used .
Scientific Research Applications
1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxyhexyl) 12-methyl dodec-3-enedioate
- 1-O-(1-hydroxyhexyl) 12-O-methyl dodec-3-enedioate
Uniqueness
This compound is unique due to its specific combination of functional groups and molecular structure. The presence of both hydroxyl and ester groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
189034-81-9 |
|---|---|
Molecular Formula |
C19H34O5 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-O-(1-hydroxyhexyl) 12-O-methyl dodec-3-enedioate |
InChI |
InChI=1S/C19H34O5/c1-3-4-11-15-18(21)24-19(22)16-13-10-8-6-5-7-9-12-14-17(20)23-2/h10,13,18,21H,3-9,11-12,14-16H2,1-2H3 |
InChI Key |
CZXNVKVDGGKTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)OC(=O)CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
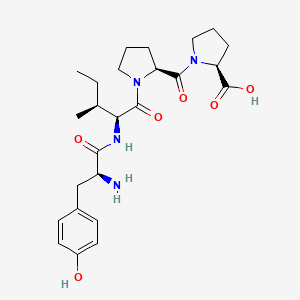
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
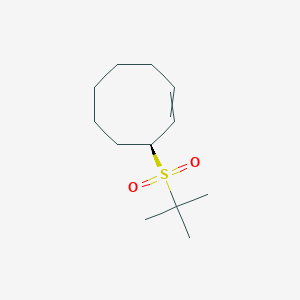
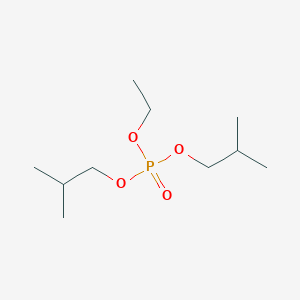

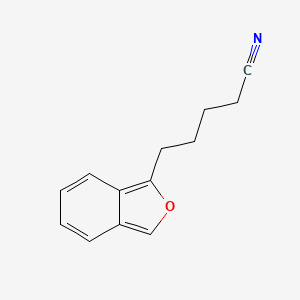
![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)
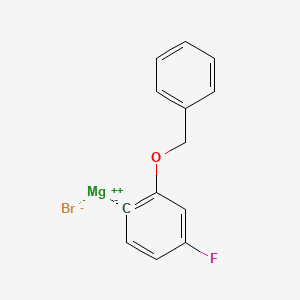
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
